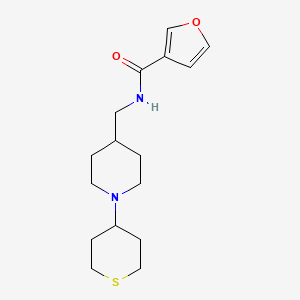

N-((1-(Tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-3-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide is a synthetic organic compound that belongs to the class of amides

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals due to its complex structure and potential biological activity.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

Biological Studies: It can be used as a probe to study various biological processes and interactions due to its ability to interact with different molecular targets.

Wirkmechanismus

Target of Action

The primary target of N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide is the κ-opioid receptor (KOR) . The KOR is a type of opioid receptor that plays a key role in the regulation of pain, mood, and stress responses.

Mode of Action

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide acts as a selective antagonist at the KOR . This means it binds to the KOR and blocks its activation, preventing the receptor’s normal function.

Biochemical Pathways

The blockade of the KOR by N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide can affect various biochemical pathways. For instance, it can inhibit the release of prolactin , a hormone that plays a role in lactation . It can also modulate pain perception by interfering with the transmission of pain signals .

Pharmacokinetics

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide exhibits good ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties . It has been shown to have a long duration of action in rat pharmacological experiments . When administered orally, it demonstrates potent efficacy in antagonizing KOR agonist-induced prolactin secretion and tail-flick analgesia in mice .

Result of Action

The molecular and cellular effects of N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide’s action include the inhibition of prolactin secretion and the modulation of pain perception . These effects can potentially be harnessed for the treatment of conditions such as migraines and stress-related mood disorders .

Action Environment

The action, efficacy, and stability of N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide can be influenced by various environmental factors. For instance, the compound’s action can be affected by the physiological state of the individual, including factors such as stress levels and hormonal balance

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the reductive amination of 1,5-diketones.

Introduction of the Thiopyran Ring: The thiopyran ring is introduced by reacting the piperidine derivative with a suitable thiol under acidic conditions.

Attachment of the Furan Ring: The furan ring is attached through a nucleophilic substitution reaction involving a furan derivative and the piperidine-thiopyran intermediate.

Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the furan-piperidine-thiopyran intermediate with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to improve yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiopyran ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the amide bond or the furan ring, resulting in the formation of corresponding amines or dihydrofuran derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines, dihydrofuran derivatives

Substitution: Various substituted furan derivatives

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-amine

- 4-Piperidinol, 1-(tetrahydro-2H-thiopyran-4-yl)

- (1-(tetrahydro-2H-thiopyran-4-yl)piperidin-2-yl)methanol

- N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)piperidin-3-amine

Uniqueness

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide stands out due to its combination of a furan ring, a piperidine ring, and a thiopyran ring. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide is a complex organic compound that has drawn attention for its potential biological activities, particularly in the fields of neuropharmacology and antiviral applications. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide is C16H28N2O2S, with a molecular weight of approximately 296.5 g/mol. The structure incorporates a piperidine ring, a thiopyran moiety, and a furan carboxamide group, which are significant for its biological interactions.

Neuropharmacological Effects

Preliminary studies suggest that this compound exhibits anxiolytic and anticonvulsant properties. These effects are likely mediated through interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. The compound's unique structure may enhance its affinity for these targets, leading to improved therapeutic outcomes in anxiety disorders and epilepsy.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Mechanism of Action |

|---|---|---|

| Anxiolytic | Reduction in anxiety-like behaviors | Interaction with serotonin receptors |

| Anticonvulsant | Decreased seizure frequency | Modulation of GABAergic pathways |

| Antiviral | Inhibition of herpesvirus replication | Targeting viral enzymes and replication cycles |

Antiviral Properties

Research has indicated that N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide possesses significant antiviral activity , particularly against herpesviruses such as HSV and VZV. The compound demonstrates a low effective concentration (EC50) in inhibiting viral replication, suggesting high potency.

Table 2: Antiviral Efficacy

Case Studies

A recent study investigated the compound's efficacy in a murine model of herpes simplex virus infection. Mice treated with N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide showed a significant reduction in viral load compared to untreated controls. This suggests potential for clinical applications in antiviral therapy.

The proposed mechanism involves the compound's ability to inhibit viral DNA synthesis by targeting viral polymerases. Additionally, it may enhance host immune responses through modulation of cytokine production, which could further contribute to its antiviral effects.

Eigenschaften

IUPAC Name |

N-[[1-(thian-4-yl)piperidin-4-yl]methyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2S/c19-16(14-3-8-20-12-14)17-11-13-1-6-18(7-2-13)15-4-9-21-10-5-15/h3,8,12-13,15H,1-2,4-7,9-11H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFBKENVBGAPTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=COC=C2)C3CCSCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.